Awl-II-38.3

Description

Structure

2D Structure

3D Structure

Properties

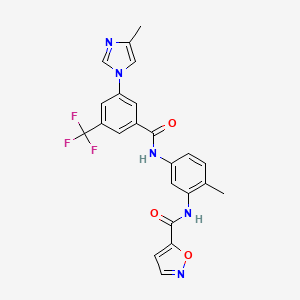

Molecular Formula |

C23H18F3N5O3 |

|---|---|

Molecular Weight |

469.4 g/mol |

IUPAC Name |

N-[2-methyl-5-[[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C23H18F3N5O3/c1-13-3-4-17(10-19(13)30-22(33)20-5-6-28-34-20)29-21(32)15-7-16(23(24,25)26)9-18(8-15)31-11-14(2)27-12-31/h3-12H,1-2H3,(H,29,32)(H,30,33) |

InChI Key |

IYUFHBXMTTXZBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4 |

Origin of Product |

United States |

Foundational & Exploratory

Awl-II-38.3: A Technical Guide to its Mechanism of Action as a Potent EphA3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awl-II-38.3 is a potent and selective small molecule inhibitor of the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase implicated in various physiological and pathological processes, including cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling pathways, and available data on its activity. This document is intended to serve as a resource for researchers and drug development professionals investigating EphA3 as a therapeutic target.

Introduction

The Eph receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play critical roles in a wide array of biological processes, including embryonic development, axon guidance, and tissue homeostasis. Dysregulation of Eph receptor signaling has been increasingly linked to the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. EphA3, in particular, is overexpressed in several malignancies, including solid tumors and hematological cancers, where it is thought to contribute to tumor growth, angiogenesis, and metastasis.[1] this compound has emerged as a valuable chemical probe for studying EphA3 biology and as a potential starting point for the development of novel anti-cancer agents.

Mechanism of Action: A Type II Kinase Inhibitor

This compound functions as a type II kinase inhibitor, a class of compounds that bind to the inactive, "DFG-out" conformation of the kinase domain.[2] This mechanism is distinct from type I inhibitors, which target the active "DFG-in" conformation.

The "DFG" motif refers to a conserved Asp-Phe-Gly sequence at the beginning of the activation loop of protein kinases. In the inactive state, the phenylalanine residue of this motif is flipped into the ATP-binding pocket. Type II inhibitors like this compound exploit this conformation, extending into an allosteric pocket adjacent to the ATP-binding site. This mode of binding offers several potential advantages, including higher selectivity due to the unique conformation of the inactive state and the potential for longer residence times.

A crystal structure of this compound in complex with the EphA3 kinase domain (PDB ID: 3DZQ) has been solved, providing detailed insights into its binding mode.[2] The structure reveals that the inhibitor occupies the ATP-binding site and the adjacent allosteric pocket, stabilizing the DFG-out conformation.[2] This structural information is invaluable for the rational design of next-generation EphA3 inhibitors with improved potency and selectivity.

Quantitative Data

Table 1: Summary of this compound Activity (Qualitative)

| Target | Activity | Selectivity |

| EphA3 Kinase | Potent Inhibitor | Selective over Src-family kinases and B-Raf |

| LIMK1/LIMK2 | Computationally predicted to bind; not experimentally confirmed. | A structurally similar compound was found to be inactive in experimental assays. |

Experimental Protocols

Detailed experimental protocols for the biochemical and cellular assays used to characterize this compound in the primary literature are not publicly available. However, a general workflow for assessing the activity of a kinase inhibitor like this compound is described below.

General Experimental Workflow for Kinase Inhibitor Profiling

Caption: General workflow for characterizing a kinase inhibitor.

Signaling Pathways

Inhibition of EphA3 by this compound is expected to block its downstream signaling cascades. EphA3 signaling is complex and can be context-dependent, influencing cell adhesion, migration, and proliferation.

EphA3 Forward Signaling

Upon binding of its ephrin-A ligand, EphA3 undergoes dimerization and autophosphorylation on multiple tyrosine residues within its cytoplasmic domain. These phosphotyrosine residues serve as docking sites for various SH2 domain-containing adaptor proteins and enzymes, initiating downstream signaling. Key signaling pathways implicated downstream of EphA3 include:

-

PI3K/BMX/STAT3 Pathway: In small cell lung cancer, EphA3 has been shown to regulate multidrug resistance via the PI3K/BMX/STAT3 signaling pathway.[3]

-

RhoGTPase Signaling: EphA3 can modulate the activity of Rho family GTPases, such as RhoA, which are master regulators of the actin cytoskeleton, thereby affecting cell shape and motility.[4]

-

STAT3/VEGF Pathway: In gastric cancer, EphA3 has been shown to promote tumor growth and angiogenesis through the STAT3/VEGF pathway.[5]

Caption: Simplified EphA3 signaling pathway and the inhibitory action of this compound.

Potential Off-Target Effects: LIMK1/2

A computational study suggested that this compound may also bind to the ATP-binding pockets of LIM domain kinases 1 and 2 (LIMK1 and LIMK2), which are involved in regulating actin dynamics.[6] However, it is crucial to note that this is a prediction based on structural homology. A subsequent experimental study on a structurally similar compound, T56-LIMKi, found it to be inactive against LIMKs in their assays. Therefore, the potential interaction of this compound with LIMK1/2 requires direct experimental validation and should be considered with caution.

Caption: this compound target profile.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of EphA3 in health and disease. Its mechanism as a type II inhibitor that stabilizes the inactive "DFG-out" conformation of the EphA3 kinase provides a basis for its potency and selectivity. While precise quantitative data from the primary literature is not readily accessible, its qualitative profile as a potent and selective EphA3 inhibitor is well-established. The inhibition of EphA3 by this compound disrupts downstream signaling pathways, such as those involving PI3K/BMX/STAT3 and RhoGTPases, which are critical for cancer cell migration, invasion, and angiogenesis. The computationally predicted interaction with LIMK1/2 highlights a potential off-target effect that warrants further experimental investigation. Future studies should aim to fully quantitate the inhibitory profile of this compound and further explore its therapeutic potential in EphA3-driven malignancies.

References

- 1. What are EphA3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EPHA3 | Cancer Genetics Web [cancer-genetics.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Awl-II-38.3: Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awl-II-38.3 is a potent, type II inhibitor of the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase implicated in various physiological and pathological processes, including cancer. This document provides a comprehensive technical overview of the target specificity and off-target effects of this compound, based on available preclinical data. It is intended to serve as a detailed resource for researchers utilizing this compound as a chemical probe for EphA3 or considering its therapeutic potential. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a thorough understanding of this compound's pharmacological profile.

Introduction

The Eph family of receptor tyrosine kinases and their ephrin ligands are crucial mediators of cell-cell communication, influencing processes such as embryonic development, tissue patterning, and angiogenesis. Dysregulation of Eph receptor signaling is increasingly recognized as a driver of cancer progression, making these receptors attractive targets for therapeutic intervention. This compound, also identified as compound 9 in its discovery publication, emerged from a rationally designed kinase-directed library as a potent inhibitor of Eph receptor tyrosine kinases. As a type II inhibitor, this compound uniquely stabilizes the 'DFG-out' inactive conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that bind to the active conformation. This guide delves into the specifics of its interaction with its primary target, EphA3, and explores its broader kinase selectivity profile.

Target Specificity and Potency

This compound demonstrates potent inhibition of Eph family kinases. While specific biochemical IC50 values for this compound against EphA3 are not publicly available in the primary literature, a closely related analog from the same chemical series, ALW-II-49-7, exhibits a cellular EC50 of 40 nM against EphB2.[1] Given the conserved nature of the ATP-binding pocket within the Eph family, it is inferred that this compound possesses similar nanomolar potency against EphA3.

Binding Mechanism

X-ray crystallography data of this compound in complex with the EphA3 kinase domain (PDB ID: 3DZQ) reveals the structural basis of its inhibitory activity.[2] this compound binds to the ATP-binding site, stabilizing the 'DFG-out' conformation, which is characteristic of type II kinase inhibitors. This induced-fit binding mode involves the isoxazole ring of the inhibitor, where the phenyl ring of the DFG-motif moves inward to encompass the hinge-binding moiety.[2] This contrasts with type I inhibitors, which bind to the 'DFG-in' active conformation.

Off-Target Effects and Kinase Selectivity

Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results. Vendor information repeatedly states that this compound does not exhibit significant cellular activity against Src-family kinases or B-Raf.[3][4] A kinase panel screening of the related compound ALW-II-49-7 provides more detailed insights into the broader selectivity profile.

Kinome Profiling Data

The selectivity of the chemical series to which this compound belongs has been assessed against a panel of kinases. The related compound ALW-II-49-7 was shown to bind to a range of kinases including B-Raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1.[1] It is important to note that binding does not always equate to functional inhibition. The lack of significant cellular activity against Src and B-Raf, as claimed by vendors, suggests that while there may be some level of interaction in biochemical assays, this does not translate to inhibition of their signaling pathways in a cellular context at concentrations where EphA3 is potently inhibited.

Interaction with LIM Kinases

Bioinformatic analysis has revealed a high degree of conservation in the inhibitor-binding site between EphA3 and LIM kinases (LIMK1 and LIMK2). This has led to the hypothesis that EphA3 inhibitors, such as this compound, may also inhibit LIM kinases. However, direct experimental evidence of this compound's inhibitory activity against LIMK1 and LIMK2 is currently lacking in the public domain. A structurally similar compound, T56-LIMKi, which was identified based on its similarity to this compound, was shown to reduce cofilin phosphorylation in a dose-dependent manner, indicative of LIMK inhibition.

Data Summary

| Compound | Target | Assay Type | Potency (EC50) | Notes |

| ALW-II-49-7 | EphB2 | Cellular | 40 nM | A close analog of this compound from the same discovery effort.[1] |

| This compound | EphA3 | Biochemical/Cellular | Not Reported | Potent nanomolar inhibition is inferred from data on analogous compounds and its progression as a chemical probe. |

| ALW-II-49-7 | Kinase Panel | Binding | Not Reported | Binds to a range of kinases including B-Raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1.[1] Quantitative inhibition data is not available. |

| This compound | Src-family kinases, B-Raf | Cellular | Not Significant | Based on vendor-supplied information.[3][4] The primary quantitative data and experimental conditions for this claim are not publicly available. |

| T56-LIMKi | LIMK1/2 (inferred) | Cellular | 10-50 µM | A structurally similar compound to this compound, shown to reduce cofilin phosphorylation. The IC50 for growth inhibition in NF1-/- MEFs was 30 µM. This suggests potential for this compound to interact with LIM kinases, but likely at much lower potency than for EphA3. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully described in the primary publication. However, based on standard methodologies for kinase inhibitor profiling, the following represents likely protocols.

Biochemical Kinase Assay (Hypothetical)

-

Principle: Measurement of the transfer of phosphate from ATP to a substrate peptide by the kinase.

-

Reagents:

-

Recombinant human EphA3 kinase domain.

-

Biotinylated peptide substrate.

-

ATP (at or near the Km for EphA3).

-

This compound (or other test compounds) in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagents (e.g., HTRF, AlphaScreen, or fluorescence polarization).

-

-

Procedure:

-

Add assay buffer, EphA3 enzyme, and peptide substrate to a microplate.

-

Add serial dilutions of this compound or control compounds.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a further period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and add detection reagents.

-

Read the plate on a suitable microplate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular EphA3 Autophosphorylation Assay (Hypothetical)

-

Principle: Measurement of the inhibition of ligand-induced EphA3 autophosphorylation in a cellular context.

-

Reagents:

-

Human cell line overexpressing EphA3 (e.g., HEK293-EphA3).

-

Serum-free cell culture medium.

-

This compound (or other test compounds) in DMSO.

-

Ephrin-A5-Fc (or other suitable ligand) for stimulation.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies for Western blotting or ELISA: anti-phospho-EphA3 (pY779) and anti-total-EphA3.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate cells with pre-clustered ephrin-A5-Fc for 15-30 minutes.

-

Wash cells with cold PBS and lyse.

-

Determine protein concentration of the lysates.

-

Analyze lysates by Western blot or ELISA to detect levels of phosphorylated and total EphA3.

-

Quantify band intensities and calculate EC50 values.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

Awl-II-38.3: An In-depth Technical Guide for Researchers

Introduction

Awl-II-38.3, also identified as ALW-II-38-3, is a potent and selective small-molecule inhibitor of the Ephrin type-A receptor 3 (EphA3), a member of the largest subfamily of receptor tyrosine kinases (RTKs). As a type II kinase inhibitor, this compound stabilizes the "DFG-out" inactive conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that target the active ATP-binding pocket. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental protocols for this compound, intended for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure and key chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-5-carboxamide |

| Molecular Formula | C₂₃H₁₈F₃N₅O₃ |

| Molecular Weight | 469.42 g/mol |

| CAS Number | 1135205-94-5 |

| Canonical SMILES | Cc1cc(ccc1NC(=O)c2cc(cc(c2)n3cc(nc3)C)C(F)(F)F)NC(=O)c4cnoc4 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of EphA3 kinase activity. It also demonstrates inhibitory activity against other members of the Eph receptor family and a select number of other kinases. The compound does not exhibit significant cellular activity against Src-family kinases or B-Raf.[1]

Kinase Inhibition Profile

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on its potency and selectivity.

| Target Kinase | Assay Type | Potency (nM) | Reference |

| EphB2 | Cellular EC₅₀ | 40 | Choi Y, et al. Bioorg Med Chem Lett. 2009. |

| EphA2 | Kd | 140 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| EphA3 | Kd | 96 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| EphA4 | Kd | 130 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| EphA5 | Kd | 110 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| EphA8 | Kd | 180 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| EphB1 | Kd | >1000 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| EphB3 | Kd | 120 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| EphB4 | Kd | 150 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| Abl | Kd | 16 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| Bcr-Abl | Cellular EC₅₀ | 250 | Choi Y, et al. Bioorg Med Chem Lett. 2009. |

| c-Kit | Kd | 17 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| PDGFRα | Kd | 21 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| PDGFRβ | Kd | 23 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| FGFR2 | Kd | 460 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| FGFR3 | Kd | 520 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |

| Src | Cellular EC₅₀ | >10000 | Choi Y, et al. Bioorg Med Chem Lett. 2009. |

| B-Raf | Cellular Activity | Not significant | MedChemExpress Website |

EphA3 Signaling Pathway

EphA3 activation by its ephrin-A ligands initiates a cascade of downstream signaling events that regulate crucial cellular processes such as cell adhesion, migration, proliferation, and differentiation. This compound, by inhibiting the kinase activity of EphA3, modulates these pathways. A simplified representation of the EphA3 signaling pathway is depicted below.

References

In Vitro Characterization of Awl-II-38.3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awl-II-38.3 is a potent and selective small molecule inhibitor of the EphA3 receptor tyrosine kinase.[1][2][3] As a member of the largest receptor tyrosine kinase family, EphA3 is implicated in a variety of physiological and pathological processes, including embryonic development, tissue remodeling, and cancer.[4][5][6] this compound has also been identified as an inhibitor of LIM domain kinases (LIMK1 and LIMK2), which are key regulators of actin cytoskeleton dynamics.[1][7] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, experimental protocols for its assessment, and its impact on relevant signaling pathways.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against the EphA3 kinase. It also exhibits inhibitory effects on LIMK1 and LIMK2. Notably, this compound shows selectivity, with no significant cellular activity reported against Src-family kinases or B-Raf.[1][2]

| Target | Assay Type | IC50 (nM) | Reference |

| EphA3 | Kinase Assay | 40 | [1] |

| LIMK1 | Kinase Assay | Not specified | [8] |

| LIMK2 | Kinase Assay | Not specified | [8] |

| Src-family kinases | Cellular Assay | No significant activity | [1][2] |

| B-Raf | Cellular Assay | No significant activity | [1][2] |

Experimental Protocols

EphA3 Kinase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against the EphA3 kinase.

Materials:

-

Recombinant human EphA3 kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).

-

Add 5 µL of the EphA3 kinase solution to each well.

-

Add 5 µL of the biotinylated poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EphA3.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

-

Measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LIMK1/2 Kinase Inhibition Assay

This protocol is adapted from methodologies used to identify and characterize LIMK inhibitors.[8][9][10]

Materials:

-

Recombinant human LIMK1 or LIMK2

-

Cofilin (substrate)

-

ATP

-

This compound

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)

-

Anti-phospho-cofilin antibody

-

Secondary antibody conjugated to a detectable label (e.g., HRP)

-

Detection reagent (e.g., chemiluminescent substrate)

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the LIMK1 or LIMK2 enzyme to the wells.

-

Add the cofilin substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-phospho-cofilin antibody to detect the phosphorylated substrate.

-

Incubate with a secondary antibody and develop the signal using a suitable detection reagent.

-

Quantify the band intensities to determine the extent of cofilin phosphorylation.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Signaling Pathways

EphA3 Forward Signaling Pathway Inhibition by this compound

Upon binding of its ligand, ephrin-A, EphA3 dimerizes and autophosphorylates on tyrosine residues, initiating downstream signaling cascades that regulate cell adhesion, migration, and cytoskeletal organization.[4][11] this compound, as a type II inhibitor, binds to the 'DFG-out' inactive conformation of the EphA3 kinase domain, preventing its activation and subsequent downstream signaling.[5]

References

- 1. Discovery and structural analysis of Eph receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tebubio.com [tebubio.com]

- 4. cusabio.com [cusabio.com]

- 5. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical role of EphA3 in cancer and current state of EphA3 drug therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computer-based identification of a novel LIMK1/2 inhibitor that synergizes with salirasib to destabilize the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. uniprot.org [uniprot.org]

Awl-II-38.3: An In-depth Technical Guide for Studying Ephrin Receptor Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Awl-II-38.3, a potent and selective small molecule inhibitor of Ephrin (Eph) receptor tyrosine kinases, with a primary focus on its utility in studying Ephrin receptor biology. This document details its mechanism of action, quantitative biochemical and cellular data, and provides detailed experimental protocols for its use in research settings.

Introduction to this compound

This compound, also known as ALW-II-38-3, is a potent inhibitor of the EphA3 receptor kinase.[1] It belongs to a class of Type II kinase inhibitors, which are characterized by their ability to bind to the inactive "DFG-out" conformation of the kinase domain. This specific binding mode contributes to its selectivity profile. The co-crystal structure of this compound in complex with the EphA3 kinase domain has been solved and is available in the Protein Data Bank (PDB) under the accession code 3DZQ.[2][3] This structural information is invaluable for understanding the molecular interactions that govern its inhibitory activity and for guiding further drug development efforts. Notably, this compound does not exhibit significant cellular activity against Src-family kinases or B-Raf, highlighting its utility as a specific tool for interrogating Ephrin receptor signaling.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Inhibition of Ephrin Receptors by this compound (ALW-II-38-3)

| Target Kinase | Dissociation Constant (Kd) (nM) | Assay Platform |

| EphA2 | 96 | KinomeScan |

| EphA3 | Not Reported | - |

| EphA5 | 220 | KinomeScan |

| EphA8 | 150 | KinomeScan |

| EphB2 | 520 | KinomeScan |

| EphB3 | 310 | KinomeScan |

Data sourced from the supplementary information of Choi et al., 2009, Bioorganic & Medicinal Chemistry Letters.[2] Note: A lower Kd value indicates a higher binding affinity. Data for EphA3 was not explicitly provided in the KinomeScan profile.

Table 2: Cellular Activity of a Structurally Related Analog (Compound 9 / ALW-II-49-7)

| Cell Line | Target | EC50 (nM) | Assay Type |

| Ba/F3 | Tel-EphB2 | 40 | Cell Proliferation |

This data is for a closely related compound from the same chemical series and provides an indication of the potential cellular potency of this compound.[2]

Signaling Pathways and Mechanism of Action

Ephrin receptors, upon binding to their ephrin ligands, initiate a cascade of downstream signaling events that regulate crucial cellular processes such as cell adhesion, migration, proliferation, and differentiation. This compound, by inhibiting the kinase activity of EphA3, blocks these downstream signals. A key pathway affected is the regulation of the actin cytoskeleton through Rho family GTPases.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Biochemical Kinase Assay (Radiometric Format)

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EphA3.

Materials:

-

Purified recombinant EphA3 kinase domain (e.g., residues 578-end).[4]

-

Poly (Glu,Tyr) 4:1 as a generic substrate.[4]

-

This compound stock solution in DMSO.

-

[γ-33P]-ATP.[4]

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).[4]

-

Phosphoric acid (e.g., 0.425-0.5%) for stopping the reaction and washing.[4][5]

-

Phosphocellulose filter paper.[5]

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the EphA3 kinase, the poly(Glu,Tyr) substrate, and the diluted this compound or DMSO vehicle control in the kinase reaction buffer.

-

Initiate the kinase reaction by adding the [γ-33P]-ATP solution. The final ATP concentration should be at or near the Km for EphA3 if known.[4]

-

Incubate the reaction at room temperature for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.[4]

-

Stop the reaction by adding phosphoric acid.[4]

-

Spot an aliquot of the reaction mixture onto the phosphocellulose filter paper.[4]

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.[4]

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.[4]

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Ba/F3 System)

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the kinase activity of an Eph receptor for survival.

Materials:

-

Ba/F3 murine pro-B cell line.[6]

-

Ba/F3 cells engineered to stably express a constitutively active Eph receptor fusion protein (e.g., Tel-EphB2), rendering them IL-3 independent.[2][6]

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[7]

-

This compound stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[8]

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Culture the engineered Ba/F3 cells in IL-3-free medium to ensure their proliferation is dependent on the expressed Eph kinase.[6]

-

Harvest the cells and seed them into 96-well plates at an appropriate density.[7]

-

Add serial dilutions of this compound or DMSO vehicle control to the wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[7]

-

Equilibrate the plates to room temperature and add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of Ephrin receptor biology. Its well-characterized mechanism of action as a Type II inhibitor of EphA3, along with the availability of structural data, makes it a powerful probe for dissecting the roles of Ephrin signaling in various physiological and pathological processes. The experimental protocols provided herein offer a starting point for researchers to utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. reactionbiology.com [reactionbiology.com]

Structural Analysis of Awl-II-38.3 Binding to the EphA3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the small molecule inhibitor Awl-II-38.3 and its target, the EphA3 receptor tyrosine kinase. This document consolidates key data, experimental methodologies, and structural insights to serve as a comprehensive resource for researchers in oncology, structural biology, and drug development.

Introduction

The Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their ephrin ligands are crucial mediators of cell-cell communication, regulating a wide array of physiological and pathological processes. The EphA3 receptor, in particular, has emerged as a significant target in oncology due to its overexpression and mutational status in various cancers, including lung, colorectal, and gastric cancers, where it is often associated with poor prognosis. This compound is a potent and selective inhibitor of EphA3, and understanding its mechanism of action at a molecular level is paramount for the development of next-generation therapeutics.

Quantitative Binding and Structural Data

The interaction between this compound and the EphA3 kinase domain has been characterized through biochemical assays and X-ray crystallography. The key quantitative data and structural information are summarized below.

| Parameter | Value | Reference |

| PDB ID | 3DZQ | [1][2] |

| Resolution | 1.75 Å | [2] |

| R-Value Work | 0.161 | [2] |

| R-Value Free | 0.193 | [2] |

| Binding Mode | Type II (DFG-out) | [3] |

Further quantitative binding affinity data (e.g., IC50 or Kd) from the primary literature is not publicly available at the time of this writing.

Structural Insights into the this compound-EphA3 Interaction

The co-crystal structure of this compound in complex with the EphA3 kinase domain (PDB: 3DZQ) reveals a Type II binding mode.[3] This is characterized by the inhibitor binding to the inactive "DFG-out" conformation of the kinase. In this conformation, the aspartate residue of the highly conserved DFG motif faces outwards from the ATP-binding pocket, and the phenylalanine residue occupies the ATP-binding site.

Key features of the interaction include:

-

Induced Fit: this compound binding induces a significant conformational change in the EphA3 kinase domain, a hallmark of Type II inhibitors.[3]

-

Allosteric Pocket: The inhibitor extends into a hydrophobic back pocket adjacent to the ATP-binding site, which is a characteristic feature of Type II inhibitors and contributes to their selectivity.

-

Hydrogen Bonding: Specific hydrogen bond interactions between the inhibitor and the hinge region of the kinase domain stabilize the complex.

The adoption of the DFG-out conformation prevents the kinase from adopting its active state, thereby inhibiting its catalytic activity.

Experimental Methodologies

Detailed protocols for the key experiments are provided below to facilitate reproducibility and further investigation.

Protein Expression and Purification of EphA3 Kinase Domain

This protocol outlines the general steps for obtaining purified EphA3 kinase domain suitable for structural and biochemical studies, based on standard methods for kinase expression.

-

Cloning and Expression Vector: The human EphA3 kinase domain (residues ~585-885) is cloned into a suitable bacterial expression vector, such as a pET vector with an N-terminal Hexa-histidine (6x-His) tag to facilitate purification.

-

Expression Host: The expression vector is transformed into an E. coli strain optimized for protein expression, such as BL21(DE3).

-

Culture and Induction:

-

Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Continue to culture at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged EphA3 kinase domain with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography:

-

Further purify the eluted protein by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.

-

Pool the fractions containing the monomeric EphA3 kinase domain.

-

-

Quality Control: Assess the purity and homogeneity of the protein by SDS-PAGE and confirm its identity by mass spectrometry.

Co-crystallization of EphA3 with this compound

The following protocol is based on the deposition information for PDB entry 3DZQ.[2]

-

Protein and Ligand Preparation:

-

Concentrate the purified EphA3 kinase domain to approximately 10-20 mg/mL.

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

-

Crystallization Method: The hanging drop vapor diffusion method is used.

-

Crystallization Conditions:

-

Mix the EphA3 protein solution with this compound in a 1:3 molar ratio.

-

Equilibrate this protein-ligand complex solution with a reservoir solution containing 0.2 M ammonium sulfate, 0.1 M sodium cacodylate pH 6.5, and 30% (w/v) PEG 4000.

-

Set up crystallization trials by mixing 1-2 µL of the protein-ligand solution with an equal volume of the reservoir solution and suspending the drop over the reservoir.

-

-

Crystal Growth: Incubate the crystallization plates at 20°C. Crystals typically appear within a few days to a week.

-

Cryo-protection and Data Collection:

-

Before X-ray diffraction analysis, cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect diffraction data at a synchrotron source.

-

Biochemical Kinase Assay

A variety of assay formats can be used to determine the inhibitory activity of compounds like this compound against EphA3. A common method is a radiometric filter-binding assay.

-

Reaction Components:

-

Purified EphA3 kinase domain.

-

A suitable substrate, such as a synthetic peptide (e.g., poly(Glu, Tyr) 4:1).

-

ATP, including a radiolabeled ATP (e.g., [γ-33P]ATP).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

This compound at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, substrate, and different dilutions of this compound.

-

Add the EphA3 kinase to initiate the reaction.

-

Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the phosphorylation reaction by adding the ATP mixture.

-

Incubate for the desired reaction time.

-

-

Termination and Detection:

-

Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity at each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of the EphA3 signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

EphA3 Signaling Pathway

Caption: Simplified EphA3 forward signaling pathway.

Experimental Workflow for Structural Analysis

Caption: Workflow for the structural analysis of EphA3-Awl-II-38.3.

Conclusion

This technical guide provides a detailed overview of the structural and biochemical aspects of this compound binding to the EphA3 receptor. The characterization of its Type II binding mode offers valuable insights for the structure-based design of more potent and selective EphA3 inhibitors. The provided experimental protocols serve as a foundation for further research aimed at elucidating the therapeutic potential of targeting the EphA3 signaling pathway in cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for Awl-II-38.3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awl-II-38.3 is a potent small molecule inhibitor targeting the Ephrin type-A receptor 3 (EphA3) kinase.[1][2][3][4] Emerging research also indicates its activity against LIM domain kinase 1 (LIMK1) and LIMK2.[1] EphA3 is a receptor tyrosine kinase implicated in various cellular processes, and its aberrant expression is associated with several cancers, including lung cancer, gastric cancer, and leukemia.[5][6][7] Inhibition of EphA3 signaling can disrupt the tumor microenvironment, inhibit cancer growth, and induce apoptosis.[8] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell lines.

Quantitative Data Summary

| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | EphA3, LIMK1, LIMK2 | Data not available | TBD | TBD | |

| CRT0105446 | LIMK1 | 8 | A549 | In vitro kinase assay | [9] |

| LIMK2 | 32 | A549 | In vitro kinase assay | [9] | |

| CRT0105950 | LIMK1 | 0.3 | A549 | In vitro kinase assay | [9] |

| LIMK2 | 1 | A549 | In vitro kinase assay | [9] | |

| BMS-5 | LIMK1/2 | Low nanomolar | Not specified | In vitro kinase assay | [10] |

TBD: To be determined.

Signaling Pathways

EphA3 Signaling Pathway

Activation of the EphA3 receptor by its ephrin ligands initiates a cascade of downstream signaling events that can influence cell adhesion, migration, proliferation, and survival. In the context of cancer, EphA3 signaling can be complex, with evidence suggesting both tumor-suppressive and oncogenic roles depending on the cellular context. One of the key pathways involves the activation of PI3K, BMX, and STAT3, which can contribute to multidrug resistance in small cell lung cancer.[5] EphA3 can also modulate the actin cytoskeleton through the activation of RhoA.

Caption: EphA3 receptor signaling cascade.

LIMK Signaling Pathway

LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[11] This leads to the stabilization of actin filaments, impacting cell motility, morphology, and division. The activity of LIMKs is regulated by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).

Caption: LIMK-mediated regulation of the actin cytoskeleton.

Experimental Protocols

1. Cell Culture and Maintenance

This protocol provides a general guideline for culturing cancer cell lines. Specific media and conditions should be optimized for the cell line of interest.

-

Materials:

-

Appropriate cancer cell line (e.g., A549, HGC-27, DU145)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks, plates, and other sterile consumables

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of trypsin-EDTA.

-

Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new flask containing fresh medium.

-

2. Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

-

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 45 mg/mL) in sterile DMSO.[3]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]

-

3. Cell Viability/Proliferation Assay (MTT or CCK8)

This assay determines the effect of this compound on cell viability and proliferation.

-

Experimental Workflow:

Caption: Workflow for cell viability/proliferation assay.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK8 solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

4. Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of target proteins in the EphA3 and LIMK signaling pathways.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-EphA3, EphA3, p-cofilin, cofilin, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

5. Cell Migration/Invasion Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

-

Procedure:

-

Pre-coat transwell inserts with Matrigel (for invasion assay) or leave uncoated (for migration assay).

-

Resuspend cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add complete growth medium (containing FBS as a chemoattractant) to the lower chamber.

-

Incubate for 12-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions. All work should be conducted in accordance with standard laboratory safety practices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | EphA3 Inhibitor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. What are EphA3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oncotarget.com [oncotarget.com]

- 10. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Awl-II-38.3 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awl-II-38.3 is a potent, type II kinase inhibitor primarily targeting the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase implicated in various physiological and pathological processes, including cancer.[1][2][3][4] This molecule binds to the inactive "DFG-out" conformation of the kinase domain.[5] Notably, computational analyses have indicated that this compound also fits within the ATP-binding pockets of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2), suggesting potential activity against these kinases which are key regulators of actin dynamics.[1][6][7]

These application notes provide detailed protocols for utilizing this compound as an inhibitor in both biochemical and cell-based kinase assays to characterize its effects on EphA3 and LIMK activity.

Data Presentation

| Compound | Target Kinase | Assay Type | IC50/EC50 | Reference |

| This compound | EphA3 | Biochemical/Cellular | Potent inhibitor (Specific IC50 not cited) | [1][2][3][4] |

| This compound | LIMK1 / LIMK2 | Computational | Fits into ATP-binding pocket | [1][6] |

| T56-LIMKi | LIMK1 / LIMK2 | Cellular | IC50 of 30 µM (cell growth inhibition) | [7] |

Signaling Pathways

To understand the context of this compound's activity, it is crucial to visualize the signaling pathways of its primary target, EphA3.

Caption: EphA3 signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against its target kinases.

Protocol 1: Biochemical EphA3 Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and is designed to measure the direct inhibition of EphA3 kinase activity by this compound.

Workflow Diagram:

Caption: Workflow for a radiometric EphA3 kinase assay.

Materials:

-

Recombinant human EphA3 kinase domain

-

This compound (stock solution in DMSO)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Stop Solution (e.g., 3% phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a 2-fold serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction:

-

In a microcentrifuge tube or 96-well plate, add 5 µL of the diluted this compound or DMSO control.

-

Add 10 µL of a solution containing the EphA3 enzyme and the poly(Glu, Tyr) substrate in Kinase Assay Buffer.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of Kinase Assay Buffer containing [γ-³³P]ATP. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at 30°C. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 25 µL of Stop Solution.

-

Filter Binding: Spot 20 µL of the stopped reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP. Perform a final wash with acetone.

-

Scintillation Counting: Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based LIMK1/2 Kinase Assay (Western Blot)

This protocol is designed to assess the effect of this compound on the activity of LIMK1/2 in a cellular context by measuring the phosphorylation of its downstream substrate, cofilin.

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ephrin Receptor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Awl-II-38.3 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awl-II-38.3 is a potent small molecule inhibitor of the Ephrin type-A receptor 3 (EphA3) kinase.[1] EphA3 is a receptor tyrosine kinase that, along with its ephrin ligands, plays a crucial role in various cellular processes, including cell adhesion, migration, and angiogenesis. Dysregulation of EphA3 signaling has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive therapeutic target.[2][3][4] this compound also exhibits inhibitory activity against LIM domain kinases 1 and 2 (LIMK1/2), key regulators of actin cytoskeleton dynamics.[1] These dual activities suggest that this compound may exert its biological effects through multiple interconnected signaling pathways.

These application notes provide an overview of the known mechanisms of action of this compound and a detailed, proposed protocol for conducting initial in vivo animal studies to determine a safe and efficacious dosage.

Mechanism of Action and Signaling Pathways

This compound primarily functions as an ATP-competitive inhibitor of the EphA3 kinase domain. By blocking the autophosphorylation of EphA3, it abrogates downstream signaling cascades. Additionally, this compound has been shown to fit within the ATP-binding pockets of LIMK1 and LIMK2, suggesting a direct inhibitory effect on these kinases.[1]

EphA3-Mediated Signaling Pathways

Published research has identified several key signaling pathways downstream of EphA3 that are relevant to cancer biology. Inhibition of EphA3 by this compound is expected to modulate these pathways:

-

EphA3-PI3K/BMX/STAT3 Pathway: In small cell lung cancer, EphA3 has been shown to regulate multidrug resistance through the PI3K/BMX/STAT3 signaling cascade. EphA3 activation leads to the phosphorylation and activation of this pathway, promoting cell survival and chemoresistance.

-

EphA3-STAT3/VEGF Pathway: In gastric cancer, EphA3 signaling has been linked to the regulation of vascular endothelial growth factor (VEGF) expression and angiogenesis via the STAT3 pathway. Activation of EphA3 promotes tumor angiogenesis, a critical process for tumor growth and metastasis.

LIMK1/2-Mediated Signaling Pathway

LIMK1 and LIMK2 are serine/threonine kinases that play a pivotal role in actin cytoskeleton regulation. They are downstream effectors of Rho GTPases and, upon activation, phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments, impacting cell morphology, migration, and invasion. The inhibition of LIMK1/2 by this compound is anticipated to disrupt these processes.

Visualizing the Signaling Pathways

Caption: EphA3 Signaling Pathway Modulation by this compound.

Caption: LIMK-Mediated Cytoskeleton Regulation and Inhibition by this compound.

In Vivo Dosage Information for this compound

Disclaimer: As of the latest literature review, there is no publicly available data on the in vivo dosage of this compound in any animal model. The information provided below is a proposed experimental protocol for a dose-finding study and is based on data from other small molecule kinase inhibitors. Researchers must conduct their own dose-escalation and toxicology studies to determine a safe and effective dose for their specific animal model and disease context.

Reference Data: In Vivo Dosages of Other Kinase Inhibitors

To guide the design of a dose-finding study for this compound, the following table summarizes in vivo dosages of other relevant kinase inhibitors.

| Compound Name | Target(s) | Animal Model | Dosage | Administration Route | Reference |

| ALW-II-41-27 | EphA2 | C57BL/6 Mice | 10, 15, 20, 30 mg/kg | Intraperitoneal (IP) | N/A |

| BMS-5 (LIMKi 3) | LIMK1/2 | Rats | 20, 200 µM (intracranial) | Bilateral infusion | N/A |

| Pyr1 | LIMK | L1210-bearing mice | up to 30 mg/kg/day | N/A | N/A |

Proposed Protocol for a Pilot In Vivo Dose-Finding Study of this compound

This protocol outlines a pilot dose-range-finding study in a subcutaneous tumor xenograft mouse model.

Objectives

-

To determine the maximum tolerated dose (MTD) of this compound.

-

To evaluate the preliminary anti-tumor efficacy of this compound.

-

To assess the pharmacokinetic profile of this compound at different dose levels.

Materials

-

This compound (powder form)

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line with high EphA3 expression (e.g., determined by qPCR or Western blot)

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

-

Blood collection supplies

Experimental Workflow

Caption: Proposed Experimental Workflow for In Vivo Dose-Finding Study.

Detailed Methodology

4.1. Animal Model and Tumor Implantation

-

Culture the selected EphA3-expressing cancer cell line under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=5-8 animals per group).

4.2. Compound Formulation and Dosing

-

Prepare a stock solution of this compound in 100% DMSO.

-

On each dosing day, prepare the final dosing solutions by diluting the stock in the vehicle.

-

Proposed dose levels for the initial study: 10 mg/kg, 25 mg/kg, and 50 mg/kg. A vehicle control group is mandatory.

-

Administer the formulation via intraperitoneal (IP) or oral gavage (PO) once daily. The choice of route may depend on the physicochemical properties of the compound.

4.3. In-life Monitoring and Efficacy Assessment

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

-

The study endpoint may be a predetermined number of days (e.g., 21 days) or when tumors in the control group reach a specific size (e.g., 1500 mm³).

4.4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

-

On the first and last day of treatment, collect blood samples from a subset of animals at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma and store at -80°C until analysis for this compound concentration by LC-MS/MS.

-

At the end of the study, collect tumor tissue for PD analysis. This may include measuring the levels of phosphorylated EphA3 (p-EphA3) and phosphorylated cofilin (p-cofilin) by Western blot or immunohistochemistry to confirm target engagement.

Data Analysis

-

Efficacy: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control group.

-

Toxicity: Evaluate changes in body weight and any observed clinical signs of toxicity to determine the MTD.

-

Pharmacokinetics: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

Pharmacodynamics: Correlate the dose and PK profile with the extent of target inhibition in the tumor tissue.

Conclusion

This compound is a promising dual inhibitor of EphA3 and LIMK1/2 with therapeutic potential in oncology and other diseases. While direct in vivo dosage information is currently unavailable, the proposed dose-finding protocol provides a robust framework for researchers to initiate their in vivo investigations. Careful dose escalation and comprehensive monitoring for both efficacy and toxicity are paramount to successfully translating the in vitro potential of this compound to in vivo animal models.

References

Awl-II-38.3 solubility and preparation of stock solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, stock solution preparation, and handling of Awl-II-38.3, a potent Ephrin type-A receptor 3 (EphA3) kinase inhibitor.

Chemical Properties and Solubility

This compound is a small molecule inhibitor of the EphA3 kinase. It has also been shown to fit into the ATP-binding and substrate-binding pockets of LIMK1 and LIMK2.[1] It does not exhibit significant cellular activity against Src-family kinases or b-raf.[1][2][3][4]

Solubility Data:

The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][5] For challenging dissolution, techniques such as warming the solution to 37°C or using an ultrasonic bath may be employed.[6]

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | ≥ 100 mg/mL[1] | ≥ 213.03 mM[1] | Use of fresh, anhydrous DMSO is recommended.[1][5] Sonication may be required.[3] |

| DMSO | 94 mg/mL[5] | 200.24 mM[5] | |

| DMSO | 66.67 mg/mL[6] | 142.03 mM[6] | Requires sonication.[6] |

| DMSO | 45 mg/mL[3] | 95.86 mM[3] | Sonication is recommended.[3] |

| Ethanol | 2 mg/mL[5] | ||

| Water | Insoluble[5] |

Note: The molecular weight of this compound is 469.42 g/mol .

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for maintaining the activity of this compound.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.694 mg of the compound.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial or warm it to 37°C to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in low-binding microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]

Stock Solution Preparation Table (for various concentrations):

| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 2.130 mL | 10.65 mL | 21.30 mL |

| 5 mM | 0.426 mL | 2.13 mL | 4.26 mL |

| 10 mM | 0.213 mL | 1.065 mL | 2.13 mL |

Signaling Pathway

This compound primarily acts by inhibiting the kinase activity of the EphA3 receptor, a member of the Eph receptor tyrosine kinase family. Eph receptors and their ephrin ligands are key regulators of various physiological and pathological processes, including axon guidance, cell migration, and cancer development.

Caption: Simplified signaling pathway of EphA3 and the inhibitory action of this compound.

Experimental Workflow: Cell-Based Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on EphA3 phosphorylation in a cell-based assay.

Caption: General experimental workflow for a cell-based EphA3 inhibition assay.

Protocol:

-

Cell Culture: Culture cells known to express EphA3 (e.g., engineered cell lines or specific cancer cell lines) in appropriate growth medium.

-

Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Serum Starvation: Once the cells have adhered, replace the growth medium with a serum-free or low-serum medium and incubate for a period of 4-24 hours. This step reduces basal receptor tyrosine kinase activity.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration). Remove the starvation medium from the cells and add the medium containing this compound or the vehicle control. Incubate for 1-2 hours.

-

Ligand Stimulation: Prepare the Ephrin-A ligand (e.g., ephrin-A1-Fc or ephrin-A5-Fc) at the desired final concentration in serum-free medium. Add the ligand to the appropriate wells to stimulate EphA3 phosphorylation. It is also advisable to have an unstimulated control. Incubate for the recommended time (typically 15-30 minutes).

-

Cell Lysis: After stimulation, place the plate on ice and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Analysis: Analyze the level of EphA3 phosphorylation. This can be done by various methods, such as:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EphA3 and total EphA3.

-

ELISA: Use a phospho-specific ELISA kit to quantify the amount of phosphorylated EphA3 in the cell lysates.

-

In Vivo Formulation

For in vivo studies, this compound can be formulated for oral administration. A common formulation involves creating a homogeneous suspension in 0.5% CMC-Na.[3] Another suggested formulation for a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, where the solvents are added sequentially.[8] It is recommended to test the formulation on a small scale first.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | EphA3 Inhibitor | TargetMol [targetmol.com]

- 4. tebubio.com [tebubio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. m.elisa-research.com [m.elisa-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application of Awl-II-38.3 in Cancer Research Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awl-II-38.3 is a potent, small-molecule inhibitor targeting the Ephrin receptor A3 (EphA3), a receptor tyrosine kinase implicated in various aspects of cancer progression.[1] Notably, this compound also exhibits inhibitory activity against LIM domain kinase 1 (LIMK1) and LIMK2, key regulators of actin cytoskeleton dynamics. This dual inhibitory profile makes this compound a valuable tool for investigating the roles of EphA3 and LIMK signaling in cancer cell proliferation, migration, invasion, and tumor angiogenesis. These application notes provide a comprehensive overview of the use of this compound in cancer research models, including its mechanism of action, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to the ATP-binding pocket of the EphA3 kinase domain.[2] Its inhibitory action extends to LIMK1 and LIMK2 due to a highly conserved binding site between EphA3 and these kinases. By inhibiting EphA3, this compound can modulate downstream signaling pathways that regulate cell adhesion, migration, and proliferation. The inhibition of LIMK1/2 leads to decreased phosphorylation of its substrate, cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly and subsequent disruption of the cancer cell cytoskeleton, which is crucial for cell motility and invasion.

Data Presentation

While specific quantitative data for this compound in various cancer cell lines and in vivo models are not extensively available in the public domain, the following table provides a template for summarizing such data as it becomes available through experimentation. For reference, data for a structurally similar compound, T56-LIMKi, which also targets LIMK, is included to provide a potential range of efficacy.

Table 1: In Vitro Efficacy of this compound and a Structurally Similar Compound

| Compound | Cancer Cell Line | Assay | Endpoint | IC50 Value | Reference |

| This compound | e.g., MDA-MB-231 (Breast) | Cell Viability | Growth Inhibition | Data not available | |

| e.g., A549 (Lung) | Cell Viability | Growth Inhibition | Data not available | ||

| e.g., PC-3 (Prostate) | Cell Viability | Growth Inhibition | Data not available | ||

| T56-LIMKi | NF1-depleted Mouse Embryonic Fibroblasts | Cell Viability | Growth Inhibition | 30 µM (5-day treatment) | [3][4] |

Table 2: In Vivo Efficacy of this compound (Template)

| Cancer Model | Treatment Regimen | Outcome Measure | Result |

| e.g., Breast Cancer Xenograft | e.g., 10 mg/kg, daily, i.p. | Tumor Volume Reduction | Data not available |

| e.g., Lung Cancer Metastasis Model | e.g., 10 mg/kg, daily, i.p. | Reduction in Metastatic Nodules | Data not available |

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of EphA3 and Cofilin Phosphorylation

This protocol assesses the inhibitory effect of this compound on the phosphorylation of its targets, EphA3 and cofilin.